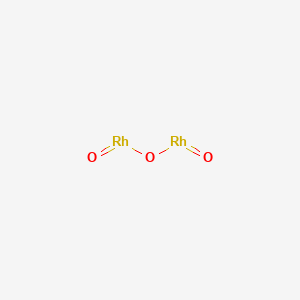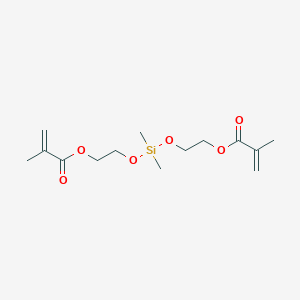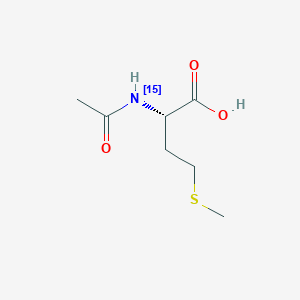
Acetic-1-13C-2-bromoacid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic-1-13C-2-bromoacid Methyl Ester is a labeled compound used in various scientific research applications. The compound is characterized by the presence of a carbon-13 isotope at the first carbon position and a bromine atom at the second carbon position. This labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetic-1-13C-2-bromoacid Methyl Ester typically involves the bromination of acetic acid derivatives. The process begins with the introduction of a carbon-13 isotope into the acetic acid molecule. This is followed by the bromination of the carbon-13 labeled acetic acid to form the desired compound. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation, crystallization, and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic-1-13C-2-bromoacid Methyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The compound can be reduced to form acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: The ester group can be oxidized to form acetic-1-13C-2-bromoacid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in aqueous or alcoholic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester, Acetic-1-13C-2-aminoacid Methyl Ester.
Reduction Reactions: Acetic-1-13C-2-hydroxyacid Methyl Ester.
Oxidation Reactions: Acetic-1-13C-2-bromoacid.
Wissenschaftliche Forschungsanwendungen
Acetic-1-13C-2-bromoacid Methyl Ester is widely used in scientific research due to its labeled carbon-13 isotope. Some of its applications include:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Industry: Applied in the synthesis of labeled intermediates for the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Acetic-1-13C-2-bromoacid Methyl Ester involves its incorporation into chemical or biological systems where the carbon-13 isotope serves as a detectable marker. In NMR spectroscopy, the carbon-13 nucleus exhibits distinct resonance signals, allowing researchers to track its position and interactions within a molecule. This provides valuable insights into reaction mechanisms, molecular dynamics, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic-2-bromoacid Methyl Ester: Lacks the carbon-13 isotope, making it less useful for NMR studies.
Acetic-1-13C-2-chloroacid Methyl Ester: Contains a chlorine atom instead of bromine, which may result in different reactivity and applications.
Acetic-1-13C-2-fluoroacid Methyl Ester:
Uniqueness
Acetic-1-13C-2-bromoacid Methyl Ester is unique due to the presence of both the carbon-13 isotope and the bromine atom. This combination enhances its utility in NMR spectroscopy and other analytical techniques, providing more detailed and specific information compared to similar compounds.
Eigenschaften
Molekularformel |
C3H5BrO2 |
|---|---|
Molekulargewicht |
153.97 g/mol |
IUPAC-Name |
methyl 2-bromoacetate |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i3+1 |
InChI-Schlüssel |
YDCHPLOFQATIDS-LBPDFUHNSA-N |
Isomerische SMILES |
CO[13C](=O)CBr |
Kanonische SMILES |
COC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
